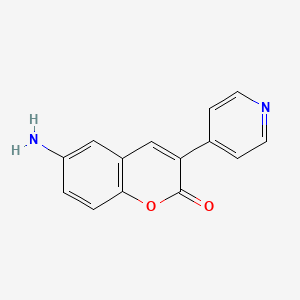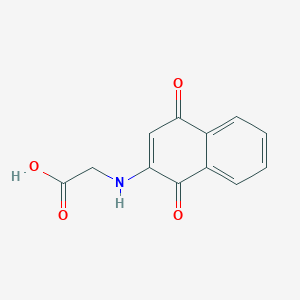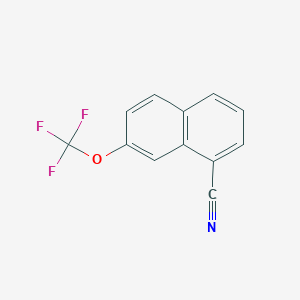
6-Amino-3-(4-pyridyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-pyridyl)coumarin is a heterocyclic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, biology, and chemistry. The unique structure of this compound, which includes an amino group and a pyridyl group attached to the coumarin core, makes it a compound of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-pyridyl)coumarin typically involves the condensation of 4-pyridinecarboxaldehyde with 4-hydroxycoumarin in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-3-(4-pyridyl)coumarin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the coumarin ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Nitro-6-Amino-3-(4-pyridyl)coumarin
Reduction: Piperidine-6-Amino-3-(4-pyridyl)coumarin
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
6-Amino-3-(4-pyridyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.
Biology: Employed in the study of enzyme kinetics and as a marker for cellular imaging.
Medicine: Investigated for its potential as an anticancer agent and for its antimicrobial properties.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Mécanisme D'action
The mechanism of action of 6-Amino-3-(4-pyridyl)coumarin involves its interaction with various molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its coumarin core, which allows it to bind to metal ions and other targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions.
Biological Activity: The amino and pyridyl groups enhance its ability to interact with biological molecules, making it effective in inhibiting enzymes and disrupting cellular processes
Comparaison Avec Des Composés Similaires
3-Aminocoumarin: Similar structure but lacks the pyridyl group, making it less versatile in certain applications.
4-Aminocoumarin: Similar structure but with the amino group at a different position, affecting its reactivity and biological activity.
6-Hydroxy-3-(4-pyridyl)coumarin: Similar structure but with a hydroxyl group instead of an amino group, altering its chemical properties and applications.
Uniqueness: 6-Amino-3-(4-pyridyl)coumarin stands out due to the presence of both the amino and pyridyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific research and industrial applications .
Propriétés
Numéro CAS |
3390-71-4 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
6-amino-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H10N2O2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H,15H2 |
Clé InChI |
ZCWDGFDHXZDMQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C=C(C(=O)O2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)




![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

